molecular formula C20H17N5 B5839595 N-benzyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine

N-benzyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine

Cat. No.: B5839595
M. Wt: 327.4 g/mol
InChI Key: HZUYAILRHJSXJH-UHFFFAOYSA-N
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Description

N-benzyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in various substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

N-benzyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzyl, phenyl, pyrazole, and pyrimidine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5/c1-3-8-16(9-4-1)15-21-18-14-19(25-13-7-12-22-25)24-20(23-18)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUYAILRHJSXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC(=N2)C3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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